molecular formula C44H34O20 B10852700 ent-Epicatechin-(4alpha->8)-ent-epicatechin 3,3'-digallate

ent-Epicatechin-(4alpha->8)-ent-epicatechin 3,3'-digallate

Cat. No.: B10852700
M. Wt: 882.7 g/mol
InChI Key: KTLUHRSHFRODPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Procyanidin B-2 3,3’-di-O-gallate is a naturally occurring polyphenolic compound found in grape seed extract. It is known for its potent antioxidant properties and has been studied for its potential therapeutic effects, particularly in cancer research. This compound is a dimer of epicatechin, a type of flavanol, and is characterized by the presence of two galloyl groups attached to the procyanidin B-2 structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Procyanidin B-2 3,3’-di-O-gallate can be synthesized through the esterification of procyanidin B-2 with gallic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out under an inert atmosphere at room temperature for several hours .

Industrial Production Methods

Industrial production of procyanidin B-2 3,3’-di-O-gallate often involves the extraction and purification from grape seed extract. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. This method ensures the preservation of the compound’s bioactivity and is scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Procyanidin B-2 3,3’-di-O-gallate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of the Notch1 signaling pathway, which is crucial for the maintenance and proliferation of cancer stem cells. It induces oxidative stress-mediated cell death by inhibiting MAP kinase phosphatase activity and activating ERK1/2 and AMPK pathways . Additionally, it affects glucose metabolism and reduces lactate export in cancer cells, thereby altering their metabolic profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Procyanidin B-2 3,3’-di-O-gallate is unique due to its dual galloyl groups, which enhance its antioxidant and anti-cancer properties. This structural feature allows it to interact more effectively with molecular targets and pathways involved in cancer progression .

Properties

IUPAC Name

[2-(3,4-dihydroxyphenyl)-8-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H34O20/c45-19-11-26(51)34-32(12-19)61-40(16-2-4-22(47)25(50)6-16)42(64-44(60)18-9-30(55)38(58)31(56)10-18)36(34)35-27(52)14-23(48)20-13-33(62-43(59)17-7-28(53)37(57)29(54)8-17)39(63-41(20)35)15-1-3-21(46)24(49)5-15/h1-12,14,33,36,39-40,42,45-58H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLUHRSHFRODPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H34O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

882.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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